molecular formula C11H13N B8755488 2-ethyl-5-methyl-1H-indole

2-ethyl-5-methyl-1H-indole

Cat. No.: B8755488
M. Wt: 159.23 g/mol
InChI Key: VKCHXTVZYKMEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methyl-1H-indole is a substituted indole derivative characterized by an ethyl group at the 2-position and a methyl group at the 5-position of the indole scaffold. Indoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole core significantly influence electronic properties, solubility, and biological activity. The ethyl and methyl groups in this compound are electron-donating alkyl substituents, which enhance hydrophobicity and may modulate interactions in chemical or biological systems .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-ethyl-5-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7,12H,3H2,1-2H3

InChI Key

VKCHXTVZYKMEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Indole Derivatives

Compound Name Substituents Molecular Weight Key Applications References
This compound 2-ethyl, 5-methyl 159.23 Pharmaceutical intermediates
2-tert-Butyl-5-methyl-1H-indole 2-tert-butyl, 5-methyl 187.28 Steric hindrance studies
5-Methoxy-2-methyl-1H-indole 5-methoxy, 2-methyl 175.21 Fluorescent probes
5-Fluoro-3-(triazolyl-ethyl)-1H-indole 5-fluoro, 3-triazolyl-ethyl ~345.3 Antioxidant therapies

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